molecular formula C18H19NOS B11024842 2-(benzylthio)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

2-(benzylthio)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11024842
M. Wt: 297.4 g/mol
InChI Key: FGIAIRIEMKLEON-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone: is a compound with an intriguing structure that combines a benzylthio group, a dihydroisoquinoline moiety, and an ethanone functional group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic routes to prepare this compound involve several steps. One common approach is the condensation of a benzylthiol with a 3,4-dihydroisoquinoline derivative, followed by subsequent functionalization. The exact reaction conditions and reagents may vary, but the overall process aims to form the desired structure.

Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using established organic chemistry techniques.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: The benzylthio group may participate in substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve oxidants like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).

Major Products:: The major products formed from these reactions would include derivatives with modified functional groups, such as alcohols, sulfides, or substituted isoquinolines.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for more complex molecules due to its unique structure.

    Drug Discovery: It may serve as a starting point for designing potential drug candidates.

Biology and Medicine::

    Biological Activity: Investigating its effects on biological systems can provide insights into its potential pharmacological properties.

    Targeting Pathways: Researchers study its interactions with cellular targets, including enzymes and receptors.

Industry::

    Fine Chemicals: The compound finds applications in the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs of this compound, its unique combination of functional groups sets it apart. Similar compounds may include other isoquinoline derivatives or thioethers.

Properties

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

2-benzylsulfanyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C18H19NOS/c20-18(14-21-13-15-6-2-1-3-7-15)19-11-10-16-8-4-5-9-17(16)12-19/h1-9H,10-14H2

InChI Key

FGIAIRIEMKLEON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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